2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione
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Overview
Description
2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound with the molecular formula C19H28O4 This compound is characterized by its unique structure, which includes a cyclohexenone ring and a cyclohexanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl with a pentyl group under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)propyl]-5,5-dimethyl-1,3-cyclohexanedione
- 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)butyl]-5,5-dimethyl-1,3-cyclohexanedione
- 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)hexyl]-5,5-dimethyl-1,3-cyclohexanedione
Uniqueness
What sets 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C21H32O4 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pentyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C21H32O4/c1-6-7-8-13(18-14(22)9-20(2,3)10-15(18)23)19-16(24)11-21(4,5)12-17(19)25/h13,18,24H,6-12H2,1-5H3 |
InChI Key |
HPKJXIBDZUYNRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1C(=O)CC(CC1=O)(C)C)C2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
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